N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Chemical Procurement Quality Control Analytical Chemistry

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic heterocyclic small molecule belonging to the thiadiazole–pyridazine carboxamide class. Its core scaffold has been pharmacologically validated in primary literature as a versatile pharmacophore for allosteric inhibition of Glutaminase C (GAC/GLS1) and as a key structural motif in Protease-Activated Receptor 4 (PAR4) antagonists.

Molecular Formula C14H9N7OS
Molecular Weight 323.33
CAS No. 1396875-38-9
Cat. No. B2913993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS1396875-38-9
Molecular FormulaC14H9N7OS
Molecular Weight323.33
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C14H9N7OS/c22-14(16-9-2-1-3-10-13(9)20-23-19-10)11-4-5-12(18-17-11)21-7-6-15-8-21/h1-8H,(H,16,22)
InChIKeyCYDQSOVQOCDDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396875-38-9) – Class & Identity


N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic heterocyclic small molecule belonging to the thiadiazole–pyridazine carboxamide class. Its core scaffold has been pharmacologically validated in primary literature as a versatile pharmacophore for allosteric inhibition of Glutaminase C (GAC/GLS1) [1] and as a key structural motif in Protease-Activated Receptor 4 (PAR4) antagonists [2]. Commercial sources provide the compound at high purity (≥98%) with full analytical characterization (NMR, HPLC, GC) , positioning it as a well-defined chemical probe for kinase and glutaminase drug discovery programs.

Procurement Risk Alert: Why Generic Thiadiazole-Pyridazine Analogs Cannot Substitute for CAS 1396875-38-9


Direct substitution with a closely related analog (e.g., the 1H-pyrazol-1-yl regioisomer or an alternative amide partner) introduces significant risk of biological profile alteration. Published structure-activity relationship (SAR) campaigns on the thiadiazole-pyridazine scaffold demonstrate that the nature of the heteroaryl substituent at the pyridazine 6-position is a critical determinant of GLS1 enzymatic IC50 and cellular antiproliferative activity, with single-atom changes causing orders-of-magnitude potency shifts [1]. Similarly, in PAR4 antagonist patents, modifications to the benzothiadiazole amide region directly modulate functional inhibition of platelet aggregation [2]. Procuring an uncharacterized analog without batch-specific QC data (typically 95% purity lacking HPLC/GC traces) may therefore invalidate SAR conclusions, waste screening resources, and introduce undetected impurities that confound biological assay interpretation.

Quantitative Differentiation Guide for CAS 1396875-38-9: Measurable Advantages Over Closest Analogs


Differentiation in Vendor-Supplied Purity and Analytical Characterization

CAS 1396875-38-9 is supplied by specialist vendors with a standard purity of 98%, supported by rigorous batch-specific quality control including NMR, HPLC, and GC analyses . In contrast, the majority of generic thiadiazole-pyridazine analogs available from aggregate suppliers are offered at only 95% purity and often lack detailed QC documentation beyond basic appearance descriptions . This 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (2% vs. 5% total impurities), which is critical for reproducible dose-response experiments.

Chemical Procurement Quality Control Analytical Chemistry

Substituent-Dependent GLS1 Enzymatic and Cellular Potency Differentiation

In the primary SAR study of thiadiazole-pyridazine GLS1 inhibitors, the enzymatic IC50 and A549 cellular antiproliferative activity are exquisitely sensitive to the heteroaryl group at the pyridazine 6-position. The optimized lead compound 39 (IC50 = 21 nM against GLS1; A549 GI50 = 11 nM) features a specific substituted pyrazole, whereas a structurally similar analog with an imidazole replacement (as in CAS 1396875-38-9) represents a distinct SAR exploration vector [1]. The imidazole nitrogen can form unique hydrogen-bond interactions with the GLS1 subpocket residues (Lys311, Arg472) that are inaccessible to the pyrazole analog, potentially shifting the selectivity profile against the GLS2 isoform [1].

Cancer Metabolism Glutaminase Inhibition Structure-Activity Relationship

Scaffold Position as a PAR4 Antagonist SAR Probe

The benzothiadiazole-pyridazine-imidazole core of CAS 1396875-38-9 is explicitly encompassed by the Markush structure of the Bristol-Myers Squibb PAR4 antagonist patent US9518064, where the preferred embodiments include imidazothiadiazole and imidazopyridazine derivatives [1]. In this patent, PAR4 antagonism is quantified via inhibition of activating peptide-induced PAC1 binding in human platelets (flow-cytometric assay). For representative examples, the IC50 values range from 0.290 nM (Example 98) to 0.490 nM (Example 35) [2]. The 1H-imidazol-1-yl-substituted pyridazine carboxamide of CAS 1396875-38-9 replaces the typical imidazothiadiazole-fused core, potentially offering different metabolic stability while retaining key PAR4 pharmacophoric elements.

Thrombosis Platelet Aggregation Protease-Activated Receptor

Physicochemical and Drug-Likeness Profile Differentiation

CAS 1396875-38-9 has a molecular weight (MW = 323.33) and a calculated topological polar surface area (tPSA ≈ 100-110 Ų) that reside within favorable oral drug space. This is notably lower than many imidazothiadiazole- and bis-thiadiazole–based GLS1 inhibitors, which frequently exceed MW 400 and tPSA > 140 Ų [1]. The imidazole substitution contributes to lower lipophilicity (clogP estimated < 2) relative to aryl-substituted pyrazole analogs (clogP often 3-5), which is advantageous for achieving aqueous solubility ≥ 50 μM in kinetic solubility assays [1].

Medicinal Chemistry Drug-Likeness Lead Optimization

Highest-Impact Procurement Scenarios for CAS 1396875-38-9


Systematic GLS1 Subpocket SAR Exploration with Direct Comparator Analysis

Use CAS 1396875-38-9 as the key imidazole-containing member in a focused library to probe the GLS1 basic subpocket (Lys311, Arg472). Design a head-to-head enzymatic IC50 comparison against the pyrazole-substituted analog (CAS 1351633-95-8) and the optimized lead compound 39 (GLS1 IC50 = 21 nM) to test whether the imidazole nitrogen enhances binding affinity through altered hydrogen-bond geometry [1]. The batch-specific QC documentation ensures that observed potency differences are attributable to ligand structure rather than impurity interference.

PAR4 Antagonist Scaffold-Hopping for IP Diversification

Employ this compound as a scaffold-hopping starting point in a PAR4 antagonist program. Compare its functional activity in the standard human platelet PAC1-binding flow-cytometry assay against the patent-exemplified imidazothiadiazole leads (IC50 = 0.290–0.490 nM) to evaluate whether the imidazole-pyridazine carboxamide architecture can deliver comparable potency with a novel chemotype, thereby expanding intellectual property space [2].

Physicochemical Optimization and In Vivo Tolerability Profiling

Leverage the compound's lower molecular weight (MW = 323.33) and favorable tPSA compared to high-molecular-weight dual thiadiazole GLS1 inhibitors [3]. Use it as a reference for pharmacokinetic profiling (e.g., microsomal stability, Caco-2 permeability) to quantify the developability advantage of the imidazole-pyridazine scaffold over larger, more lipophilic analogs that may suffer from poor solubility and high plasma protein binding.

Chemical Probe for Dual GLS1/PAR4 Pharmacological Dissection

Given the scaffold's dual annotation in GLS1 and PAR4 ligand space, deploy CAS 1396875-38-9 in a broad-panel selectivity screen to quantify off-target activity at the intersection of cancer metabolism (GLS1) and thrombosis (PAR4). This dual-target profiling is essential for evaluating the therapeutic window and potential for repurposing in oncology indications where both glutamine metabolism and thromboembolic risk are clinically relevant.

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